2,2'-[(3beta,5alpha,6beta)-Cholestane-3,6-diylbis(oxy)]di(ethan-1-ol)
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Overview
Description
2,2’-[(3beta,5alpha,6beta)-Cholestane-3,6-diylbis(oxy)]di(ethan-1-ol) is a chemical compound derived from cholestane, a saturated steroid hydrocarbon. This compound is characterized by the presence of two ethan-1-ol groups attached to the cholestane backbone at positions 3 and 6. It is a highly oxygenated steroid that plays a significant role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(3beta,5alpha,6beta)-Cholestane-3,6-diylbis(oxy)]di(ethan-1-ol) typically involves the epoxidation of cholesterol followed by hydration. The reaction conditions often include the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for the epoxidation step, and acid or base catalysis for the hydration step to yield the desired diol compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for mass production. The use of continuous flow reactors and optimized reaction conditions would be essential for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(3beta,5alpha,6beta)-Cholestane-3,6-diylbis(oxy)]di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less oxygenated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products Formed
Scientific Research Applications
2,2’-[(3beta,5alpha,6beta)-Cholestane-3,6-diylbis(oxy)]di(ethan-1-ol) has several scientific research applications:
Chemistry: It is used as a model compound for studying steroid chemistry and reaction mechanisms.
Biology: The compound is studied for its role in cellular processes and its potential effects on cell membranes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to cholesterol metabolism.
Mechanism of Action
The mechanism of action of 2,2’-[(3beta,5alpha,6beta)-Cholestane-3,6-diylbis(oxy)]di(ethan-1-ol) involves its interaction with cellular membranes and enzymes. It is known to modulate the activity of cholesterol-5,6-oxide hydrolase, an enzyme involved in cholesterol metabolism. This interaction affects various molecular pathways, including those related to lipid metabolism and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Cholestane-3beta,5alpha,6beta-triol: A closely related compound with similar structural features and biological activities.
Cholesterol-5,6-epoxide: Another related compound that undergoes similar chemical transformations.
Uniqueness
2,2’-[(3beta,5alpha,6beta)-Cholestane-3,6-diylbis(oxy)]di(ethan-1-ol) is unique due to its specific substitution pattern and the presence of two ethan-1-ol groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
64416-34-8 |
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Molecular Formula |
C31H56O4 |
Molecular Weight |
492.8 g/mol |
IUPAC Name |
2-[[(3S,5S,6R,8S,9S,10R,13R,14S,17R)-6-(2-hydroxyethoxy)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethanol |
InChI |
InChI=1S/C31H56O4/c1-21(2)7-6-8-22(3)25-9-10-26-24-20-29(35-18-16-33)28-19-23(34-17-15-32)11-13-31(28,5)27(24)12-14-30(25,26)4/h21-29,32-33H,6-20H2,1-5H3/t22-,23+,24+,25-,26+,27+,28-,29-,30-,31-/m1/s1 |
InChI Key |
YMRBKCQTZFUFIU-NJECJVIHSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@H]4[C@@]3(CC[C@@H](C4)OCCO)C)OCCO)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)OCCO)C)OCCO)C |
Origin of Product |
United States |
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